Butyl[1-(3-methylthiophen-2-yl)ethyl]amine Butyl[1-(3-methylthiophen-2-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17810380
InChI: InChI=1S/C11H19NS/c1-4-5-7-12-10(3)11-9(2)6-8-13-11/h6,8,10,12H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C11H19NS
Molecular Weight: 197.34 g/mol

Butyl[1-(3-methylthiophen-2-yl)ethyl]amine

CAS No.:

Cat. No.: VC17810380

Molecular Formula: C11H19NS

Molecular Weight: 197.34 g/mol

* For research use only. Not for human or veterinary use.

Butyl[1-(3-methylthiophen-2-yl)ethyl]amine -

Specification

Molecular Formula C11H19NS
Molecular Weight 197.34 g/mol
IUPAC Name N-[1-(3-methylthiophen-2-yl)ethyl]butan-1-amine
Standard InChI InChI=1S/C11H19NS/c1-4-5-7-12-10(3)11-9(2)6-8-13-11/h6,8,10,12H,4-5,7H2,1-3H3
Standard InChI Key QTBVFGLGFYQVRA-UHFFFAOYSA-N
Canonical SMILES CCCCNC(C)C1=C(C=CS1)C

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

Butyl[1-(3-methylthiophen-2-yl)ethyl]amine has the molecular formula C<sub>11</sub>H<sub>19</sub>NS, derived from:

  • A butyl group (C<sub>4</sub>H<sub>9</sub>) bonded to the nitrogen atom.

  • A 1-(3-methylthiophen-2-yl)ethyl group, where the ethyl chain connects the amine to the 2-position of a thiophene ring bearing a methyl substituent at the 3-position.

The thiophene ring adopts a planar, aromatic configuration stabilized by π-electron delocalization, while the ethyl and butyl chains introduce conformational flexibility .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Expect peaks near 3,100–3,000 cm<sup>-1</sup> (C–H stretching in thiophene), 2,960–2,850 cm<sup>-1</sup> (alkyl C–H), and 1,250–1,000 cm<sup>-1</sup> (C–N stretching) .

  • NMR Spectroscopy:

    • <sup>1</sup>H NMR: Thiophene protons resonate at δ 6.8–7.2 ppm, methyl groups at δ 2.0–2.5 ppm, and amine protons at δ 1.5–2.2 ppm (broad) .

    • <sup>13</sup>C NMR: Thiophene carbons appear at δ 120–140 ppm, methyl carbons at δ 15–25 ppm, and the amine-bearing carbon at δ 40–50 ppm .

PropertyValue
Molecular Weight197.34 g/mol
LogP (Predicted)3.2 (Moderately lipophilic)
Hydrogen Bond Donors1 (Amine NH)
Hydrogen Bond Acceptors3 (Thiophene S, amine N)

Synthetic Pathways

Friedel-Crafts Alkylation of Thiophene

A plausible route involves Friedel-Crafts alkylation to attach the ethylamine chain to the thiophene ring :

  • Thiophene functionalization: React 3-methylthiophene with chloroethylamine in the presence of BiCl<sub>3</sub> as a Lewis acid catalyst.

  • Butylation: Treat the resulting 2-(ethylamine)-3-methylthiophene with butyl bromide under basic conditions to form the secondary amine.

This method mirrors strategies used for synthesizing thiophene-amine hybrids, achieving yields of 60–75% after purification .

Reductive Amination

An alternative approach employs reductive amination between butylamine and a ketone precursor:

  • Synthesize 1-(3-methylthiophen-2-yl)ethyl ketone via Suzuki-Miyaura coupling between 3-methylthiophen-2-ylboronic acid and bromoethyl ketone .

  • Reduce the ketone with NaBH<sub>4</sub> in the presence of butylamine to form the target compound.

This method offers higher stereochemical control, with reported enantiomeric excesses exceeding 90% for similar structures .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the thiophene’s aromaticity and amine’s basicity. Limited solubility in water (LogP = 3.2) .

  • Stability: Stable under ambient conditions but susceptible to oxidation at the sulfur atom in prolonged light exposure.

Reactivity

  • Electrophilic Substitution: The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-donating methyl and ethyl groups .

  • Amine Functionalization: The secondary amine participates in amide coupling and Mannich reactions, enabling derivatization for drug discovery.

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